molecular formula C16H20N2 B8352693 4-[2-(2-Piperidyl)-ethyl]-quinoline

4-[2-(2-Piperidyl)-ethyl]-quinoline

Cat. No. B8352693
M. Wt: 240.34 g/mol
InChI Key: RQDPDTKHYBQJHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(2-Piperidyl)-ethyl]-quinoline is a useful research compound. Its molecular formula is C16H20N2 and its molecular weight is 240.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[2-(2-Piperidyl)-ethyl]-quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[2-(2-Piperidyl)-ethyl]-quinoline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-[2-(2-Piperidyl)-ethyl]-quinoline

Molecular Formula

C16H20N2

Molecular Weight

240.34 g/mol

IUPAC Name

4-(2-piperidin-2-ylethyl)quinoline

InChI

InChI=1S/C16H20N2/c1-2-7-16-15(6-1)13(10-12-18-16)8-9-14-5-3-4-11-17-14/h1-2,6-7,10,12,14,17H,3-5,8-9,11H2

InChI Key

RQDPDTKHYBQJHF-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)CCC2=CC=NC3=CC=CC=C23

Origin of Product

United States

Synthesis routes and methods

Procedure details

30 ml of a 10 N aqueous solution of acetic acid are added to a solution containing 7 g of 4-[2-(2-pyridyl)-ethyl]-quinoline in 700 ml of ethanol, then 1.4 g of 82% platinum oxide is added as catalyst. Hydrogenation is effected at 45° C. under a hydrogen pressure equal to the normal pressure (1 bar) for 24 hours, being careful to replace the catalyst used every eight hours by fresh catalyst. At the end of the 24 hours (the quantity of hydrogen absorbed is then 2.9 liters), the catalyst is removed by filtration, the ethanol is evaporated under reduced pressure and the residue is taken up with 200 ml of water. The aqueous phase is extracted with chloroform, then made alkaline with concentrated ammonia and extracted with methylene chloride. The methylene chloride phase is dried over magnesium sulfate and evaporated under reduced pressure. The oily residue (6.3 g) is fixed on a column containing 630 g of silica, then eluted with a 9/1 toluene-diethylamine mixture. 1.9 g are thus isolated of 4-[2-(2-piperidyl)-ethyl]-quinoline.
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-[2-(2-pyridyl)-ethyl]-quinoline
Quantity
7 g
Type
reactant
Reaction Step Two
Quantity
700 mL
Type
solvent
Reaction Step Two
Quantity
1.4 g
Type
catalyst
Reaction Step Three

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